Structural Differentiation: Benzo[d][1,3]dioxol-5-yl Substituent Versus Phenyl and 2-Methoxyphenyl Analogs at the Imidazolidinone N3 Position
The target compound bears a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group at the imidazolidinone N3 position. The closest cataloged structural analogs include 2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide (CAS 1257550-16-5, N3-phenyl, MW 296.33) and 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide (N3-2-methoxyphenyl, MW 340.38) . The 1,3-benzodioxole group introduces a methylenedioxy bridge that constrains the aromatic ring conformation, reduces rotational freedom of the N3-aryl substituent, modulates electron density on the aromatic ring via the electron-donating dioxy substituents, and increases hydrogen-bond acceptor capacity through the two endocyclic oxygen atoms. In the broader imidazolidine/dioxo-imidazolidine literature, the 1,3-benzodioxole moiety is associated with enhanced target binding in kinase inhibitors (e.g., SB-431542, a benzodioxole-containing ALK5 inhibitor with IC50 = 94 nM) [1]. The benzodioxole-for-phenyl substitution in analogous scaffolds has been shown to alter logP, solubility, and CYP450 metabolic stability [1].
| Evidence Dimension | N3-aryl substituent identity and molecular weight |
|---|---|
| Target Compound Data | Benzo[d][1,3]dioxol-5-yl substituent; MW = 340.33 g/mol; C17H16N4O4 |
| Comparator Or Baseline | Phenyl analog (CAS 1257550-16-5): MW = 296.33; 2-methoxyphenyl analog: MW ≈ 340.38 |
| Quantified Difference | MW increase of 44.0 Da vs. phenyl analog; introduction of two hydrogen-bond acceptor oxygen atoms and a conformationally constrained methylenedioxy bridge |
| Conditions | Structural comparison based on vendor catalog data; no head-to-head experimental data available |
Why This Matters
The benzodioxole moiety is a privileged pharmacophore that may confer distinct target-binding geometry and physicochemical properties relative to simple phenyl or methoxyphenyl analogs, but direct comparative data are absent.
- [1] Inman, G.J. et al. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology, 2002, 62(1), 65-74. SB-431542 (4-(4-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide) contains the benzodioxole-pyridine motif and demonstrates ALK5 IC50 = 94 nM. View Source
